6-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from readily available starting materials. The exact synthetic route would depend on the specific reactivity of the starting materials and the required conditions for each reaction. Without specific literature sources, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. It contains several aromatic rings (the phenyl rings and the pyrimidine ring), which are planar due to the delocalization of π electrons. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which can exist in chair, boat, or twist-boat conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. The amine group could act as a nucleophile or base, the aromatic rings could undergo electrophilic aromatic substitution, and the ether group could be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It is likely to be a solid at room temperature, with a melting point and boiling point that depend on the specifics of its molecular structure .Scientific Research Applications
G Protein-Biased Dopaminergic Agonists
The chemical structure of 6-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is part of a broader class of compounds with significant implications in neurological research, particularly as G protein-biased dopaminergic agonists. These compounds have shown promise in modulating dopaminergic receptor activity, particularly favoring G protein activation over β-arrestin recruitment. This selective activity suggests potential therapeutic applications in treating neuropsychiatric disorders, such as schizophrenia, by offering antipsychotic efficacy while potentially mitigating side effects associated with full agonist therapies (Möller et al., 2017).
Anticonvulsant Drug Development
A derivative closely related to the compound , named "Epimidin," has been identified as a promising anticonvulsant drug candidate. This highlights the compound's relevance in the development of new treatments for epilepsy and other seizure-related disorders. The establishment of an HPLC method for determining related substances in this novel anticonvulsant agent underscores its significance in pharmaceutical research and development (Severina et al., 2021).
Anticancer Research
The broader family of 1H-pyrazolo[3,4-d]pyrimidin-4-ones, to which this compound is related, has been explored for their antiproliferative activity against various human cancer cell lines. This research avenue is critical for developing new chemotherapeutic agents that could offer better efficacy or reduced toxicity compared to existing treatments. The study of novel 2-arylideneaminobenzimidazole derivatives, including derivatives of piperazine, highlights the potential of these compounds in anticancer therapy (Nowicka et al., 2015).
Mechanism of Action
Target of Action
The primary target of the compound 6-(4-(2-methoxyphenyl)piperazin-1-yl)-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound 6-(4-(2-methoxyphenyl)piperazin-1-yl)-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its target, the α1-ARs, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Pharmacokinetics
The pharmacokinetic properties of 6-(4-(2-methoxyphenyl)piperazin-1-yl)-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include its absorption, distribution, metabolism, and excretion (ADME) . These properties can impact the bioavailability of the compound, which is a critical factor in its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of the action of 6-(4-(2-methoxyphenyl)piperazin-1-yl)-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involve changes in the function of α1-ARs . These changes can result in the contraction or relaxation of smooth muscles, depending on whether the receptors are activated or blocked .
Properties
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-16-7-9-17(10-8-16)25-21-18-15-24-28-22(18)27-23(26-21)30-13-11-29(12-14-30)19-5-3-4-6-20(19)31-2/h3-10,15H,11-14H2,1-2H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIWMKDAAVEZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.